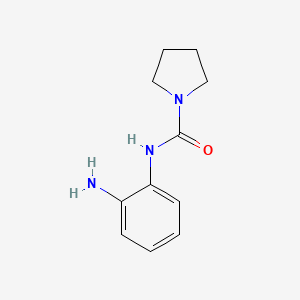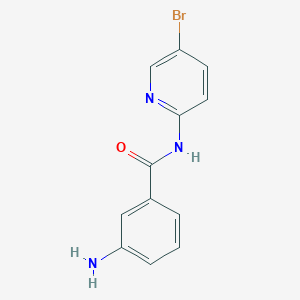
3-amino-N-(5-bromopyridin-2-yl)benzamide
Overview
Description
“3-amino-N-(5-bromopyridin-2-yl)benzamide” is a chemical compound with a molecular formula of C12H10BrN3O. It is used in various applications, including as a reagent in the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of “3-amino-N-(5-bromopyridin-2-yl)benzamide” consists of a benzamide group attached to a bromopyridinyl group via an amine linkage . The compound has a molecular weight of 292.13 g/mol.
Scientific Research Applications
Intermolecular Interactions and Structural Analysis
Research has focused on the synthesis and structural characterization of antipyrine-like derivatives, including compounds similar to 3-amino-N-(5-bromopyridin-2-yl)benzamide. These studies have highlighted the significance of intermolecular interactions, such as hydrogen bonds and π-interactions, in stabilizing the crystal packing of these compounds. The solid-state structures have been thoroughly analyzed through Hirshfeld surface analysis and DFT calculations, revealing insights into the energetic contributions of different interactions (Saeed et al., 2020).
Synthesis and Reactivity
In the realm of synthetic chemistry, various methodologies have been developed to synthesize benzamide derivatives and their analogs efficiently. These methods involve reactions under specific conditions to achieve high yields and desired functionalities. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, has been described, showcasing an efficient pathway to obtain compounds with potential as dopamine D2 and D3 and serotonin-3 receptors antagonists (Hirokawa et al., 2000).
Biological Activity and Potential Applications
Benzamide derivatives, including those structurally related to 3-amino-N-(5-bromopyridin-2-yl)benzamide, have been explored for their potential biological activities. For instance, the synthesis and neuroleptic activity of specific benzamides have been studied, demonstrating their inhibitory effects on stereotyped behavior in rats and highlighting a correlation between structure and activity. These compounds have shown promise as potential neuroleptics, with some derivatives being significantly more active than existing medications (Iwanami et al., 1981).
Additionally, novel synthesis routes have been developed for benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity. This research underscores the versatility of benzamide derivatives in medicinal chemistry and their potential as antiviral agents (Hebishy et al., 2020).
properties
IUPAC Name |
3-amino-N-(5-bromopyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8/h1-7H,14H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPVJUVITZVYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(5-bromopyridin-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



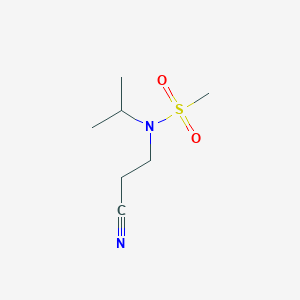
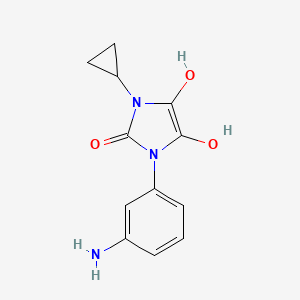
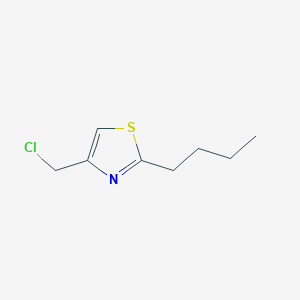
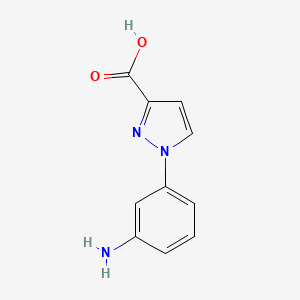
![4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline](/img/structure/B1518896.png)
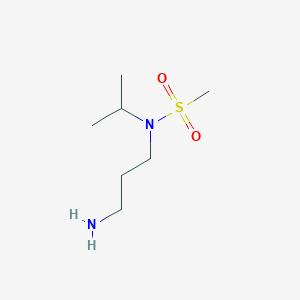
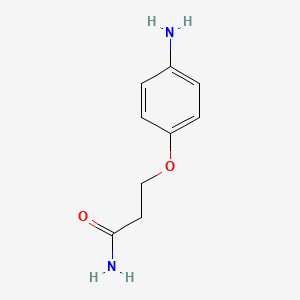



![Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518905.png)
